Cl_NooM is classified as a chlorinated organic compound. It is primarily synthesized in laboratory settings and can be derived from various precursor chemicals depending on the desired application. Its classification falls under the category of halogenated compounds, which are characterized by the presence of halogen atoms (in this case, chlorine) bonded to carbon atoms.
The synthesis of Cl_NooM can be achieved through several methods, including:
The synthesis typically requires precise control over reaction conditions such as temperature, pressure, and the concentration of reactants. For example, maintaining a low temperature during direct chlorination can prevent over-chlorination and yield a more desirable product.
The molecular structure of Cl_NooM features a central carbon atom bonded to a chlorine atom and other functional groups that define its chemical behavior. The presence of the chlorine atom significantly influences the compound's reactivity and stability.
Cl_NooM participates in various chemical reactions typical for chlorinated compounds:
The kinetics and mechanisms of these reactions can vary widely based on solvent choice, temperature, and the presence of catalysts. For instance, nucleophilic substitution reactions are often favored in polar aprotic solvents.
The mechanism by which Cl_NooM exerts its chemical effects often involves its reactivity due to the electronegative chlorine atom. In biological systems or synthetic pathways, Cl_NooM may interact with nucleophiles or electrophiles leading to significant transformations.
Research indicates that chlorinated compounds like Cl_NooM may exhibit enhanced reactivity due to the polarization created by the chlorine atom. This characteristic allows for various pathways in both synthetic chemistry and biological interactions.
Cl_NooM has potential applications across several scientific fields:
Chemoinformatics emerged in the late 1990s as a response to data deluge in drug discovery, formally defined by Frank K. Brown as the transformation of "data into information and information into knowledge" for lead identification [5] [10]. Its roots, however, trace to the 1960s with foundational work in chemical structure representation, substructure searching, and quantitative structure-activity relationships (QSAR) [5]. Early systems like the Chemical Abstracts Service (CAS) enabled digitization of molecular structures, while the 1980s saw the rise of computer-assisted synthesis design and 3D molecular modeling [5] [10]. By the 2000s, chemoinformatics integrated machine learning (ML) to handle combinatorial chemistry libraries, setting the stage for analyzing novel compounds like Cl_NooM [10].
Table 1: Key Historical Milestones in Chemoinformatics
Decade | Advancements | Impact on Compound Analysis |
---|---|---|
1960s | Subgraph isomorphism algorithms | Enabled substructure searching in databases |
1980s | 3D structure builders | Facilitated spatial property prediction |
1990s | Combinatorial library management tools | Supported high-throughput screening (HTS) |
2000s | ML-based QSAR models | Improved accuracy in bioactivity prediction |
Chemical space—a multidimensional representation where each point corresponds to a unique compound—is navigated using descriptor-based mapping and topological similarity metrics [3] [9]. For Cl_NooM, navigation involves:
Table 2: Chemical Space Navigation Tools for Compounds like Cl_NooM
Tool | Method | Scale | Application to Cl_NooM |
---|---|---|---|
FTrees | Fuzzy pharmacophore alignment | Beyond-billion spaces | Analog identification |
SpaceLight | Topological fingerprints | Terabyte-scale | SAR expansion |
SpaceMACS | Maximum Common Substructure (MCS) | Combinatorial spaces | Scaffold hopping |
Quantitative Structure-Property Relationship (QSPR) modeling has evolved from linear regression to hybrid ML architectures that capture nonlinear interactions in compounds like Cl_NooM [2] [4] [6]. Key shifts include:
Table 3: Modern QSPR Techniques for Cl_NooM Analysis
Technique | Key Innovation | Performance Metrics |
---|---|---|
CAPSO-BP ANN | Chaos theory + neural network optimization | RMSE: 0.0632; R²: 0.9438 [4] |
HGPR | Polynomial noise modeling | Robust uncertainty quantification [8] |
GFA-MLR | Evolutionary descriptor selection | 85% prediction accuracy in micelle LC [6] |
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